1-(6-Benzoxazolyl)ethanone
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Overview
Description
1-(6-Benzoxazolyl)ethanone is a heterocyclic aromatic compound characterized by a benzoxazole ring fused to an ethanone moiety. This compound is of significant interest due to its diverse applications in medicinal chemistry, materials science, and synthetic organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(6-Benzoxazolyl)ethanone can be synthesized through various methods. One common approach involves the reaction of 2-aminophenol with acetic anhydride under acidic conditions to form the benzoxazole ring, followed by acetylation to introduce the ethanone group . Another method involves the use of ortho-phenylenediamine and chloroacetic acid in the presence of hydrochloric acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification through column chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(6-Benzoxazolyl)ethanone undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like sodium borohydride can convert the ethanone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated benzoxazole derivatives.
Scientific Research Applications
1-(6-Benzoxazolyl)ethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(6-Benzoxazolyl)ethanone involves its interaction with various molecular targets. The benzoxazole ring can engage in π-π stacking interactions with biological molecules, while the ethanone group can act as an electrophilic center, facilitating covalent bonding with nucleophilic sites on enzymes and receptors . These interactions can modulate metabolic pathways and cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Benzoxazole: Shares the benzoxazole ring but lacks the ethanone group.
2-Aminophenol: A precursor in the synthesis of benzoxazole derivatives.
Acetophenone: Contains the ethanone group but lacks the benzoxazole ring.
Uniqueness: 1-(6-Benzoxazolyl)ethanone is unique due to the presence of both the benzoxazole ring and the ethanone group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research and industrial applications .
Properties
Molecular Formula |
C9H7NO2 |
---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
1-(1,3-benzoxazol-6-yl)ethanone |
InChI |
InChI=1S/C9H7NO2/c1-6(11)7-2-3-8-9(4-7)12-5-10-8/h2-5H,1H3 |
InChI Key |
PHALZDIMDMGLMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)N=CO2 |
Origin of Product |
United States |
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